3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, a piperidine ring, and a 2-chloro-6-fluorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core. This can be achieved through the reaction of cysteine with an appropriate aldehyde or ketone under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the 2-chloro-6-fluorophenyl group through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidine-2,4-dione core, often used in diabetes treatment.
Piperidine Derivatives: Molecules containing a piperidine ring, known for their pharmacological activities.
Fluorophenyl Compounds: Chemicals with a fluorophenyl group, used in various therapeutic and industrial applications.
Uniqueness
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c18-13-2-1-3-14(19)12(13)4-5-15(22)20-8-6-11(7-9-20)21-16(23)10-25-17(21)24/h1-3,11H,4-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHADYIJVENCUTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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